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Compound of Interest

Compound Name: OD36

Cat. No.: B15542864

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor OD36's specificity against

other kinases, supported by experimental data. OD36 is a macrocyclic derivative that has been

identified as a potent and selective dual inhibitor of Receptor-Interacting Protein Kinase 2

(RIPK2) and Activin receptor-like kinase 2 (ALK2). Understanding its selectivity is crucial for its

application in targeted therapeutic research, particularly in inflammatory diseases and

fibrodysplasia ossificans progressiva (FOP).

Data Presentation: Kinase Inhibition Profile of OD36
The following table summarizes the quantitative data on OD36's inhibitory activity against its

primary targets and other kinases. The data indicates high potency for RIPK2 and ALK2, with

significantly less activity against a broader panel of kinases, highlighting its selectivity.
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Target Kinase Measurement Value (nM) Notes

RIPK2 IC50 5.3[1][2][3]

Primary target,

indicating high

potency.

ALK2 (ACVR1) Kd 37[1]

Primary target,

showing strong

binding affinity.

ALK2 (ACVR1) IC50 47[1]

ALK2 R206H IC50 22[1]
A mutant form of ALK2

associated with FOP.

ALK1 Kd 90

Shows some activity

against another BMP

type I receptor.

SIK2
% Inhibition @ 100

nM
~80%[3][4]

Off-target kinase with

significant inhibition at

higher concentrations.

ACVR2B
% Inhibition @ 100

nM
~80%[4]

Off-target kinase with

significant inhibition at

higher concentrations.

ACVRL1 (ALK1)
% Inhibition @ 100

nM
~80%[4]

Off-target kinase with

significant inhibition at

higher concentrations.

Broad Kinase Panel % of Kinases Minimal

Showed minimal

effect on a panel of

366 other protein

kinases,

demonstrating high

selectivity[4].
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The kinase specificity of OD36 is typically determined using a comprehensive kinase panel

screening assay, such as the KINOMEscan™ platform. This method provides a quantitative

measure of the interactions between a test compound and a large number of kinases.

KINOMEscan™ Competition Binding Assay
Objective: To determine the binding affinity (Kd) or percent inhibition of a test compound

(OD36) against a large panel of purified kinases.

Principle: This is an in vitro, ATP-independent, competition-based binding assay. The ability of a

test compound to compete with an immobilized, active-site directed ligand for binding to a

DNA-tagged kinase is measured. The amount of kinase captured on the solid support is

quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in

the presence of the test compound indicates stronger binding.

Methodology:

Preparation of Components:

Kinases: A large panel of human kinases (e.g., over 450) are individually tagged with a

unique DNA sequence.

Immobilized Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support

(e.g., streptavidin-coated beads).

Test Compound: OD36 is serially diluted to a range of concentrations.

Assay Reaction:

The DNA-tagged kinase, the immobilized ligand, and the test compound (OD36) are

combined in a buffer solution in the wells of a microplate.

The mixture is incubated to allow the binding interactions to reach equilibrium.

Separation and Washing:

The solid support with the bound kinase is separated from the unbound components.
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The solid support is washed to remove any non-specifically bound kinase.

Quantification:

The amount of kinase bound to the solid support is determined by quantifying the attached

DNA tag using qPCR.

Data Analysis:

The amount of kinase captured in the presence of the test compound is compared to a

control sample (e.g., DMSO).

For single-concentration screening, the result is often expressed as "percent of control,"

where a lower percentage indicates stronger inhibition.

For determining binding affinity, the data from the serial dilutions are used to generate a

dose-response curve, from which the dissociation constant (Kd) is calculated.

Visualizations
Signaling Pathway and Experimental Workflow
The following diagram illustrates the experimental workflow for determining the kinase

specificity of OD36 using a competition binding assay like KINOMEscan™.
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Assay Components

Experimental Process

Data Analysis & Results

DNA-Tagged Kinase

Incubation:
Components are mixed to
allow competitive binding.

Immobilized Ligand OD36 (Test Compound)

Separation & Washing:
Unbound components

are removed.

Equilibrium Reached

Quantification:
Bound kinase is measured

via qPCR of DNA tag.

Comparison to Control:
Signal is compared to

DMSO control.

Output:
- Percent Inhibition

- Binding Affinity (Kd)

Calculation

Click to download full resolution via product page

Caption: KINOMEscan™ experimental workflow for OD36 kinase specificity profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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